molecular formula C16H25N3O2 B15277605 tert-Butyl 4-(6-amino-5-methylpyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 4-(6-amino-5-methylpyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B15277605
M. Wt: 291.39 g/mol
InChI Key: LBPBQEXCMCZBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-(6-amino-5-methylpyridin-3-yl)piperidine-1-carboxylate is a piperidine-based heterocyclic compound featuring a tert-butyl carbamate protective group and a substituted pyridine moiety. This molecule is of significant interest in medicinal chemistry and organic synthesis due to its structural versatility, enabling applications as a building block for drug discovery, particularly in kinase inhibitors or receptor-targeted therapies. The amino group at the 6-position of the pyridine ring and the methyl group at the 5-position contribute to its electronic and steric properties, influencing reactivity and binding interactions .

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl 4-(6-amino-5-methylpyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H25N3O2/c1-11-9-13(10-18-14(11)17)12-5-7-19(8-6-12)15(20)21-16(2,3)4/h9-10,12H,5-8H2,1-4H3,(H2,17,18)

InChI Key

LBPBQEXCMCZBNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N)C2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(6-amino-5-methylpyridin-3-yl)piperidine-1-carboxylate typically involves the reaction of 4-(6-amino-5-methylpyridin-3-yl)piperidine with tert-butyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving automated systems for mixing, heating, and purification .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl 4-(6-amino-5-methylpyridin-3-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: The compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific receptors or enzymes in the body .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-amino-5-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity: The target compound’s 6-amino group on pyridine contrasts with the acetamido derivative (CAS 1820614-58-1), where the amine is acetylated. In tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1), the amino group is on the piperidine ring instead of the pyridine, shifting hydrogen-bonding capabilities and steric accessibility .

Electronic Effects: The dimethoxy derivative (5,6-dimethoxypyridin-3-yl) introduces electron-donating methoxy groups, which may enhance π-π stacking interactions in drug-receptor binding compared to the target compound’s electron-rich amino group .

Heterocyclic Core Variation :

  • The pyrimidine-containing analogue (CAS 1353973-26-8) replaces pyridine with pyrimidine, expanding hydrogen-bonding sites and altering molecular geometry, which could influence target selectivity in kinase inhibitors .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Acetamido Derivative (CAS 1820614-58-1) Dimethoxy Derivative Pyrimidine Derivative (CAS 1353973-26-8)
LogP (Predicted) ~1.5 (moderate lipophilicity) ~2.1 (higher lipophilicity) ~1.8 ~3.0 (due to methylthio/ethoxy groups)
Water Solubility Moderate (amine enhances solubility) Low (acetamido reduces polarity) Low (methoxy groups) Very low (bulky substituents)
Metabolic Stability Likely moderate (amine prone to oxidation) High (acetamido protects amine) High (methoxy stable) Moderate (methylthio may undergo sulfoxidation)

Research Findings:

  • The acetamido derivative (CAS 1820614-58-1) is often utilized as a protected intermediate in peptide coupling or prodrug synthesis, leveraging its stability under acidic conditions .
  • The pyrimidine-containing analogue (CAS 1353973-26-8) has been explored in antiviral and anticancer research due to pyrimidine’s prevalence in nucleotide analogs .

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